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Introduction
While "Benzyl 4-(dimethylamino)benzoate" is not a commonly documented photoinitiator, its

close structural analog, Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB), is a widely utilized

and extensively studied co-initiator in the field of polymer chemistry. This document will focus

on the applications of EDB and similar tertiary amine benzoates as highly efficient co-initiators

in Type II photoinitiator systems. These systems are critical for a variety of applications, most

notably in the formulation of dental resins and other photocurable materials.

Tertiary amines, such as EDB, function as electron and hydrogen donors in conjunction with a

photosensitizer. Upon exposure to light of a specific wavelength, the photosensitizer is excited

to a triplet state. It then interacts with the tertiary amine co-initiator to generate free radicals,

which in turn initiate the polymerization of monomers. This mechanism is particularly effective

for the polymerization of acrylate and methacrylate monomers.

Key Applications in Polymer Chemistry
The primary application of Ethyl 4-(dimethylamino)benzoate and similar tertiary amines is as a

co-initiator in free-radical photopolymerization. This is particularly prevalent in:
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Dental Composites and Adhesives: The most common application is in light-cured dental

restorative materials.[1] EDB is frequently paired with camphorquinone (CQ), a

photosensitizer that absorbs blue light from dental curing units.[2][3] This system allows for

rapid, on-demand polymerization, providing dentists with control over the setting time of

fillings and adhesives.

3D Printing and Additive Manufacturing: Photopolymerization is the core technology behind

stereolithography (SLA) and other 3D printing techniques. Type II photoinitiator systems,

including those with tertiary amine co-initiators, are used to solidify liquid resins layer by

layer to create complex three-dimensional objects.

Coatings and Inks: UV-curable coatings and inks rely on photopolymerization for rapid drying

and hardening. These formulations often employ Type II photoinitiator systems for efficient

curing.

Biomedical Applications: Photopolymerizable hydrogels are used in tissue engineering, drug

delivery, and as scaffolds for cell culture. The ability to cure these materials in situ using light

is a significant advantage, and tertiary amine-based photoinitiator systems are often

employed.

Mechanism of Action: Type II Photoinitiation
Type II photoinitiator systems operate via a bimolecular process. The general mechanism

involving a photosensitizer (e.g., Camphorquinone) and a tertiary amine co-initiator (e.g., Ethyl

4-(dimethylamino)benzoate) is as follows:

Photoexcitation: The photosensitizer (PS) absorbs a photon of light (hν) and is promoted

from its ground state to an excited singlet state ('PS*').

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more

stable, longer-lived triplet state (³PS*).

Exciplex Formation and Electron Transfer: The excited triplet state of the photosensitizer

interacts with the tertiary amine co-initiator (R₂N-R') to form an excited state complex, known

as an exciplex. Within this complex, an electron is transferred from the amine to the

photosensitizer.
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Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred

from the α-carbon of the amine to the photosensitizer radical anion. This results in the

formation of a ketyl radical from the photosensitizer and a highly reactive α-amino alkyl

radical.

Initiation: The α-amino alkyl radical is the primary species that initiates the polymerization of

monomer units, leading to the formation of a polymer chain.
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Step 1 & 2: Photoexcitation

Step 3 & 4: Radical Generation

Step 5: Polymerization
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Figure 1. Mechanism of Type II Photoinitiation.
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Quantitative Data
The efficiency of the photoinitiation process and the properties of the resulting polymer are

influenced by several factors, including the concentration of the photosensitizer and the co-

initiator, the light intensity, and the monomer composition.
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Photosensit
izer

Co-initiator
Monomer
System

Co-initiator
Conc.
(mol%)

Degree of
Conversion
(%)

Reference

Camphorquin

one (CQ)

Ethyl 4-

(dimethylami

no)benzoate

(EDB)

Bis-

GMA/TEGDM

A

0.42 ~55-60 [3]

Camphorquin

one (CQ)

Ethyl 4-

(dimethylami

no)benzoate

(EDB)

Bis-

GMA/TEGDM

A

1.65 ~60-65 [3]

Camphorquin

one (CQ)

Ethyl 4-

(dimethylami

no)benzoate

(EDB)

UDMA/TEGD

MA
0.5 74.37 [4]

Camphorquin

one (CQ)

2-

(dimethylami

no)ethyl

methacrylate

(DMAEMA)

Bis-

GMA/HEMA
- 75 [2]

Camphorquin

one (CQ) +

DPIHP

2-

(dimethylami

no)ethyl

methacrylate

(DMAEMA)

Bis-

GMA/HEMA
- 88 [2]

Camphorquin

one (CQ) +

DPIHP

Ethyl 4-

(dimethylami

no)benzoate

(EDB)

Bis-

GMA/HEMA
- 97 [2]

*DPIHP: Diphenyliodonium hexafluorophosphate (a third component that can enhance

initiation)
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Table 1: Influence of Co-initiator Concentration and Type on Degree of Conversion.

Property CQ/EDB System
CQ/EDB/DPIHP
System

Reference

Glass Transition

Temperature (Tg)
130 - 143 °C 151 - 159 °C [2]

Rubbery Modulus
Lower in presence of

water

Higher, regardless of

water content
[2]

Table 2: Effect of a Three-Component Photoinitiator System on Polymer Properties.

Experimental Protocols
Protocol 1: Preparation of a Photocurable Methacrylate
Resin
This protocol describes the preparation of a simple photocurable resin formulation based on

common dental monomers and the Camphorquinone/Ethyl 4-(dimethylamino)benzoate

photoinitiator system.

Materials:

Bisphenol A-glycidyl methacrylate (Bis-GMA)

Triethylene glycol dimethacrylate (TEGDMA)

Camphorquinone (CQ)

Ethyl 4-(dimethylamino)benzoate (EDB)

Inhibitor (e.g., Butylated hydroxytoluene - BHT)

Amber glass vials

Magnetic stirrer and stir bars
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Precision balance

Procedure:

In an amber glass vial, weigh the desired amounts of Bis-GMA and TEGDMA monomers. A

common weight ratio is 70:30 (Bis-GMA:TEGDMA).

Add the inhibitor (e.g., 0.1 wt% BHT) to the monomer mixture to prevent premature

polymerization.

Dissolve the inhibitor by stirring the mixture on a magnetic stirrer in the dark.

Add the photosensitizer, Camphorquinone (e.g., 0.5 wt%). Stir until completely dissolved.

Add the co-initiator, Ethyl 4-(dimethylamino)benzoate (e.g., 1.0 wt%). Stir until completely

dissolved.

Store the prepared resin in the amber vial at a cool, dark place until use.

Resin Preparation

Weigh Monomers
(Bis-GMA, TEGDMA)

Add Inhibitor
(BHT)

Add Photosensitizer
(CQ)

Add Co-initiator
(EDB) Store in Dark

Click to download full resolution via product page

Figure 2. Workflow for preparing a photocurable resin.

Protocol 2: Photopolymerization and Measurement of
Degree of Conversion (DC) by FTIR Spectroscopy
This protocol outlines the procedure for photocuring the prepared resin and determining the

degree of conversion using Fourier Transform Infrared (FTIR) spectroscopy.[5][6]

Materials and Equipment:
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Prepared photocurable resin

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Dental curing light unit (LED or QTH) with a known light intensity

Timer

Micro-spatula

Procedure:

Uncured Spectrum:

Place a small drop of the uncured resin onto the ATR crystal of the FTIR spectrometer.

Record the infrared spectrum of the uncured sample. The characteristic peak for the

methacrylate C=C double bond is at approximately 1638 cm⁻¹. An aromatic C=C peak

(around 1608 cm⁻¹) can be used as an internal standard.

Photocuring:

Place a fresh, standardized amount of the uncured resin into a mold of a specific thickness

(e.g., 2 mm).

Position the tip of the dental curing light unit directly on the surface of the resin sample.

Irradiate the sample for a specific time (e.g., 20, 40, or 60 seconds).

Cured Spectrum:

Immediately after curing, place the polymerized sample onto the ATR crystal.

Record the infrared spectrum of the cured sample.

Calculation of Degree of Conversion (DC):

The degree of conversion is calculated by comparing the peak height or area of the

aliphatic C=C peak (1638 cm⁻¹) relative to the internal standard peak (aromatic C=C at

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b338997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1608 cm⁻¹) before and after curing.

The formula for calculating DC (%) is: DC (%) = [1 - ( (Peak Area_aliphatic / Peak

Area_aromatic)_cured / (Peak Area_aliphatic / Peak Area_aromatic)_uncured )] * 100

FTIR Analysis Workflow

Start

Record FTIR Spectrum
of Uncured Resin

Photocure Resin Sample

Record FTIR Spectrum
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Conversion (DC)
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Figure 3. Experimental workflow for determining the degree of conversion.

Conclusion
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Ethyl 4-(dimethylamino)benzoate and related tertiary amine benzoates are indispensable

components in modern polymer chemistry, particularly for applications requiring rapid and

controlled photopolymerization. Their role as efficient co-initiators in Type II photoinitiator

systems has enabled significant advancements in dental materials, 3D printing, and other

technologies. Understanding the mechanism of action and the factors influencing their

performance is crucial for the development of new and improved polymeric materials. The

provided protocols offer a foundational approach for researchers to explore and utilize these

versatile compounds in their own work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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